Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-: is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a sulfonyl group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]- typically involves the sulfonylation of 1-methoxy-4-methylbenzene (p-anisole) with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]- can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂SO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Br₂, HNO₃, FeCl₃
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its sulfonyl group can act as a leaving group in enzymatic reactions, providing insights into enzyme function and specificity.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research into its biological activity could lead to the development of new drugs targeting specific pathways or diseases.
Industry: In the industrial sector, Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electronic interactions, while the sulfonyl group can act as an electrophile in chemical reactions. These interactions can influence the compound’s reactivity and specificity in various applications.
Comparison with Similar Compounds
Anisole (Benzene, 1-methoxy-4-methyl-): Similar structure but lacks the sulfonyl group.
p-Toluenesulfonyl Chloride: Contains the sulfonyl group but lacks the methoxy group.
4-Methoxybenzenesulfonyl Chloride: Similar functional groups but different substitution pattern.
Uniqueness: Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]- is unique due to the combination of methoxy and sulfonyl groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
CAS No. |
1216-95-1 |
---|---|
Molecular Formula |
C14H14O3S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C14H14O3S/c1-11-3-7-13(8-4-11)18(15,16)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
RHZGFTNGGQAHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.